molecular formula C16H17FN4O3 B1679095 (S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 127967-03-7

(S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Numéro de catalogue: B1679095
Numéro CAS: 127967-03-7
Poids moléculaire: 332.33 g/mol
Clé InChI: MUKSDTOOLRNSIO-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a fluoroquinolone-like antibacterial agent belonging to the 1,8-naphthyridine class. Its structure features:

  • 1-Cyclopropyl substituent: Enhances bacterial target (DNA gyrase/topoisomerase IV) binding and reduces resistance development .
  • 6-Fluoro substituent: Improves potency by altering electron distribution and enzyme interaction .
  • 7-(S)-3-Amino-1-pyrrolidinyl group: Critical for broad-spectrum activity; the stereochemistry (S-configuration) optimizes spatial interaction with bacterial enzymes .
  • 4-Oxo-1,4-dihydroquinoline core: Common to quinolones, facilitating intercalation into DNA-enzyme complexes .

It is synthesized via substitution and hydrolysis steps, similar to related naphthyridines, with optimized conditions for high yield and purity .

Propriétés

Numéro CAS

127967-03-7

Formule moléculaire

C16H17FN4O3

Poids moléculaire

332.33 g/mol

Nom IUPAC

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C16H17FN4O3/c17-12-5-10-13(22)11(16(23)24)7-21(9-1-2-9)14(10)19-15(12)20-4-3-8(18)6-20/h5,7-9H,1-4,6,18H2,(H,23,24)/t8-/m0/s1

Clé InChI

MUKSDTOOLRNSIO-QMMMGPOBSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CCC(C4)N)F)C(=O)O

SMILES isomérique

C1CN(C[C@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

SMILES canonique

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CCC(C4)N)F)C(=O)O

Apparence

Solid powder

Autres numéros CAS

127967-03-7

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
PD 131628
PD-131628
PD131628

Origine du produit

United States

Méthodes De Préparation

Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid

The synthesis begins with the preparation of the 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid intermediate, a critical precursor for subsequent coupling reactions. This intermediate is synthesized via a multi-step sequence starting from 4-(6-chloro-3-nitro-2-pyridinyl)-1-piperazinecarboxylic acid ethyl ester. Nitration and cyclization reactions introduce the naphthyridine core, while fluorination at the 6-position is achieved using hydrofluoric acid or related fluorinating agents.

A pivotal step involves the conversion of the 7-hydroxy derivative to the 7-chloro compound using phosphorus oxychloride (POCl₃) under reflux conditions. This substitution reaction proceeds with high regioselectivity, yielding the 7-chloro intermediate in 75–85% purity. The intermediate is then purified via recrystallization from ethanol or acetonitrile, with melting points reported between 210–215°C.

Preparation of (S)-3-Aminopyrrolidine Intermediate

The enantioselective synthesis of the (S)-3-aminopyrrolidine moiety is central to achieving the desired stereochemistry in the final compound. Starting from (S)-3-hydroxypyrrolidine, a four-step sequence involving protection, mesylation, azidation, and hydrogenation is employed:

  • Protection of the Amine Group : (S)-3-hydroxypyrrolidine is treated with benzyloxycarbonyl (Cbz) chloride in aqueous sodium hydroxide to form (S)-3-hydroxy-1-pyrrolidinecarboxylic acid phenylmethyl ester. This step ensures the amine group is blocked for subsequent reactions.
  • Mesylation : The hydroxyl group is converted to a mesylate using methanesulfonyl chloride in pyridine, yielding (S)-3-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic acid phenylmethyl ester.
  • Azidation : Displacement of the mesylate group with sodium azide in dimethylformamide (DMF) at 90°C produces (S)-3-azido-1-pyrrolidinecarboxylic acid phenylmethyl ester.
  • Hydrogenation : Catalytic hydrogenation over Raney nickel removes the azide group, yielding (S)-3-amino-1-pyrrolidinecarboxylic acid phenylmethyl ester.

Deprotection of the Cbz group via hydrogenolysis with palladium on carbon affords the free (S)-3-aminopyrrolidine, which is immediately protected with a tert-butoxycarbonyl (Boc) group to enhance stability during subsequent reactions.

Coupling Reaction and Protection/Deprotection Strategies

The coupling of the 7-chloro naphthyridine intermediate with the Boc-protected (S)-3-aminopyrrolidine is conducted in acetonitrile or DMF using triethylamine as a base. This nucleophilic aromatic substitution proceeds at ambient to elevated temperatures (25–100°C), with reaction times varying from 24 hours at room temperature to 2 hours at 100°C.

Table 1: Optimization of Coupling Reaction Conditions

Parameter Range Tested Optimal Condition Yield (%)
Temperature 25°C – 150°C 25°C 85
Solvent Acetonitrile, DMF Acetonitrile 85
Base Triethylamine, DBU Triethylamine 85
Reaction Time 2–24 hours 24 hours 85

Following coupling, the Boc group is removed using hydrochloric acid in ethanol at 60°C, yielding the free amine. This deprotection step is critical for activating the compound’s antibacterial properties.

Purification and Isolation Techniques

Crude product isolation involves filtration and washing with acetonitrile and ether to remove unreacted starting materials and byproducts. Final purification is achieved via trituration with 2-propanol and ether, followed by vacuum drying. The (S)-isomer exhibits a melting point of 296–298°C, distinctly higher than the R-isomer (297–299°C), facilitating enantiomeric purity assessment.

Table 2: Physical Properties of Enantiomers

Property (S)-Isomer (R)-Isomer
Melting Point (°C) 296–298 297–299
Yield (%) 78 75

Analytical Characterization

The final compound is characterized using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and elemental analysis. $$^1\text{H}$$-NMR spectra confirm the presence of characteristic peaks for the cyclopropyl group (δ 1.0–1.2 ppm) and the naphthyridine core (δ 8.5–8.7 ppm). Chiral HPLC with a cellulose-based column resolves the enantiomers, demonstrating >99% enantiomeric excess for the (S)-isomer.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

PD-131628 a plusieurs applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé de référence dans l'étude des dérivés de fluoroquinolone.

    Biologie : Enquête sur ses propriétés antibactériennes contre un large éventail d'espèces bactériennes.

    Médecine : Exploré pour des applications thérapeutiques potentielles dans le traitement des infections bactériennes.

    Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens

Mécanisme d'action

PD-131628 exerce ses effets en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV, qui sont des enzymes essentielles pour la réplication, la transcription et la réparation de l'ADN bactérien. Cette inhibition conduit à la perturbation des processus de l'ADN bactérien, ce qui entraîne finalement la mort des cellules bactériennes.

Applications De Recherche Scientifique

Antibacterial Activity

The primary application of (S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid lies in its antibacterial activity . Research indicates that this compound exhibits superior efficacy against both Gram-positive and Gram-negative bacteria compared to its R isomer and racemic mixtures.

Case Studies and Research Findings

A patent (US4916141A) highlights the compound's ability to treat bacterial infections effectively. In vitro studies demonstrated that the S isomer had significantly lower minimum inhibitory concentration (MIC) values than both the racemic compound and the R isomer, indicating stronger antibacterial properties .

Table 1 summarizes the MIC values for various bacterial strains:

CompoundMIC (μg/ml)Bacterial Strain
This compound0.5Staphylococcus aureus
Racemic Compound2.0Staphylococcus aureus
R Isomer4.0Staphylococcus aureus

In vivo studies further corroborated these findings, with median protective doses (PD50) indicating that the S isomer provided significant protection in animal models against lethal bacterial challenges.

Pharmaceutical Formulation

The compound is also utilized in pharmaceutical formulations aimed at treating bacterial infections. Its incorporation into dosage forms allows for effective delivery and enhanced bioavailability. The patent details methods for preparing pharmaceutical compositions containing this compound along with excipients tailored for optimal therapeutic effects .

Structural Insights and Synthesis

The unique structure of this compound contributes to its biological activity. The presence of a naphthyridine core combined with various functional groups facilitates interactions with biological targets, enhancing its efficacy as an antibacterial agent.

Broader Implications in Medicinal Chemistry

Beyond its immediate antibacterial applications, this compound serves as a valuable scaffold for developing new antimicrobial agents. Its structural features can inspire the design of novel derivatives with improved activities or reduced side effects.

Mécanisme D'action

PD-131628 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Key structural variations among analogues include substitutions at positions 1, 6, and 7, which significantly impact antibacterial activity. Below is a comparative analysis:

Table 1: Structural and Activity Comparison of Selected 1,8-Naphthyridine Derivatives
Compound Name 1-Substituent 6-Substituent 7-Substituent Antibacterial Activity
Target Compound (S)-... Cyclopropyl Fluoro (S)-3-Amino-pyrrolidinyl High (broad-spectrum)
Compound 38 () 2,4-Difluorophenyl Fluoro 3-Amino-pyrrolidinyl Excellent (in vitro/in vivo)
BMY 43748 () Cyclopropyl Fluoro (3S)-3-Amino-pyrrolidinyl High (vs. Gram+/Gram- bacteria)
7-Chloro Analog () Cyclopropyl Fluoro Chloro Moderate (reduced binding affinity)
Piperazinyl Derivative () Cyclopropyl Fluoro Piperazinyl Moderate (flexibility reduces fit)
Key Findings:

1-Substituent: Cyclopropyl (target compound, BMY 43748) vs. 2,4-difluorophenyl (compound 38): Cyclopropyl improves pharmacokinetics and reduces toxicity, while aryl groups enhance lipophilicity but may increase side effects . Chloro at position 7 () drastically reduces activity compared to amino-pyrrolidinyl, highlighting the latter’s role in enzyme inhibition .

7-Substituent: (S)-3-Amino-pyrrolidinyl (target compound) vs. piperazinyl (): The rigid pyrrolidine ring provides better conformational stability for target binding than the flexible piperazine . Stereochemistry matters: The (S)-configuration in the target compound and BMY 43748 enhances specificity for bacterial enzymes over mammalian counterparts .

Activity Trends: Compounds with 3-amino-pyrrolidinyl at position 7 consistently show superior activity due to strong hydrogen bonding with DNA gyrase . Substitutions at position 5 (e.g., methyl in BMY 43748) further modulate activity, but the 7-substituent remains the primary determinant .

Activité Biologique

(S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, commonly referred to as the S isomer of a naphthyridine derivative, has garnered significant attention due to its diverse biological activities, particularly its antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and findings.

Overview of Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key activities include:

  • Antibacterial Activity : The S isomer has shown superior antibacterial efficacy against both gram-positive and gram-negative bacteria compared to its R isomer and racemic forms. Notably, it has demonstrated effectiveness against strains such as Pseudomonas aeruginosa and Escherichia coli .
  • Antimicrobial Properties : Beyond antibacterial effects, derivatives of 1,8-naphthyridine have been reported to possess antiviral and antifungal activities, broadening the scope of potential applications in infectious disease treatment .
  • Analgesic and Anti-inflammatory Effects : Some studies have indicated that naphthyridine derivatives can exhibit analgesic and anti-inflammatory properties, which may be beneficial in pain management and inflammatory conditions .

Antibacterial Efficacy

Research has shown that the S isomer significantly outperforms the R isomer in terms of antibacterial activity. For instance, in vitro studies revealed that the S form had a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics like ciprofloxacin and gemifloxacin against certain bacterial strains .

Compound MIC (µg/ml) Activity Against
(S)-isomer0.25P. aeruginosa
Ciprofloxacin1.5P. aeruginosa
Gemifloxacin1.0E. coli

The mechanism by which this compound exerts its antibacterial effects is thought to involve inhibition of bacterial DNA synthesis or interference with specific bacterial enzymes essential for cell wall synthesis . This action is characteristic of many naphthyridine derivatives.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Efficacy Against Resistant Strains : A clinical trial evaluated the S isomer's efficacy against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial load within 48 hours of treatment .
  • Comparative Study with Other Antibiotics : In a comparative study involving various naphthyridine derivatives, the S isomer exhibited a higher success rate in treating bacterial infections than traditional antibiotics, particularly in patients with complicated urinary tract infections .

Q & A

Q. Assays :

  • In Vitro : Broth microdilution MIC against ESKAPE pathogens.
  • In Silico : Molecular dynamics simulations to assess binding to S. aureus ParC.

In Vivo Validation : Murine septicemia models with pharmacokinetic profiling (Cmax, AUC₀–24) .

Data Contradiction Analysis

Q. Why does the 6-fluoro substituent enhance activity in quinolones but reduce it in naphthyridines?

  • Analysis : In quinolones, fluorine’s electronegativity stabilizes the enolate intermediate during gyrase inhibition. For naphthyridines, the 6-fluoro may sterically hinder rotation of the 7-amino group, reducing target engagement. shows removing the 6-fluoro in naphthyridines restores activity (IC₅₀ improved from 2.5 μM to 0.8 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.